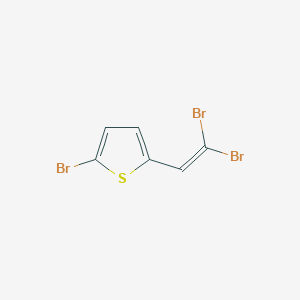
2-Bromo-5-(2,2-dibromoethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2,2-dibromoethenyl)thiophene is a chemical compound with the molecular formula C6H3Br3S and a molecular weight of 346.87 It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Méthodes De Préparation
The synthesis of 2-Bromo-5-(2,2-dibromoethenyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromothiophene with bromine in the presence of a catalyst . The reaction conditions often include a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar bromination reactions but on a larger scale with optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-5-(2,2-dibromoethenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions but can include various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(2,2-dibromoethenyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2,2-dibromoethenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-Bromo-5-(2,2-dibromoethenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-5-iodothiophene: Similar in structure but with an iodine atom instead of a dibromoethenyl group.
5,5-Dibromo-2,25,2-terthiophene: Contains multiple thiophene rings and bromine atoms, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C6H3Br3S |
|---|---|
Poids moléculaire |
346.87 g/mol |
Nom IUPAC |
2-bromo-5-(2,2-dibromoethenyl)thiophene |
InChI |
InChI=1S/C6H3Br3S/c7-5(8)3-4-1-2-6(9)10-4/h1-3H |
Clé InChI |
GPZNZHWNYCNFGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


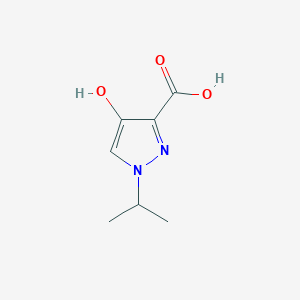
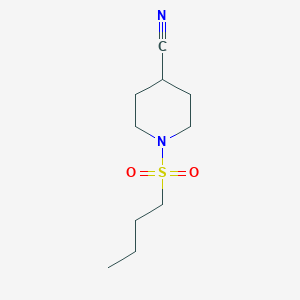
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)
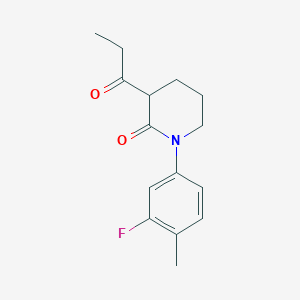
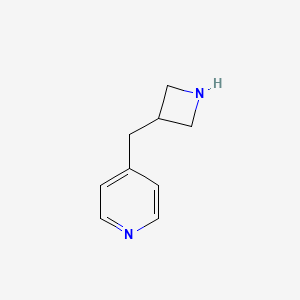
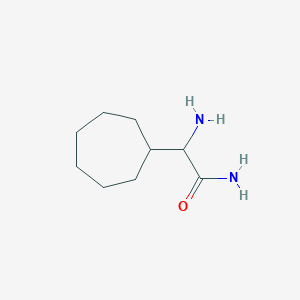
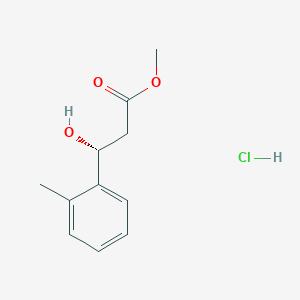
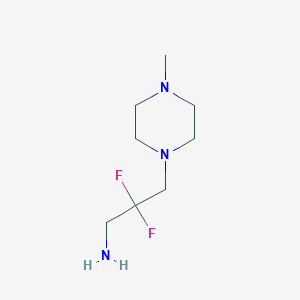
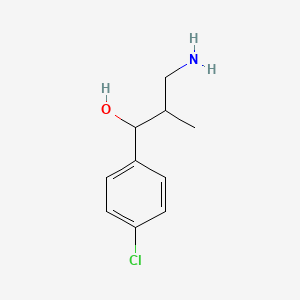
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)
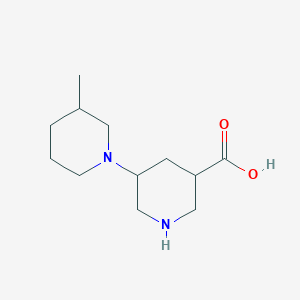
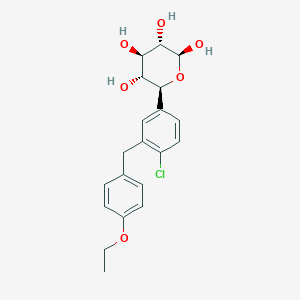
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
